molecular formula C9H14OS B13269711 2-(But-2-en-1-yl)thiolane-2-carbaldehyde

2-(But-2-en-1-yl)thiolane-2-carbaldehyde

Cat. No.: B13269711
M. Wt: 170.27 g/mol
InChI Key: NORZZKJAKMOGED-NSCUHMNNSA-N
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Description

2-(But-2-en-1-yl)thiolane-2-carbaldehyde is an organic compound with the molecular formula C9H14OS It is a thiolane derivative, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-2-en-1-yl)thiolane-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of a thiolane derivative with an appropriate aldehyde under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(But-2-en-1-yl)thiolane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolane ring is modified by different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

2-(But-2-en-1-yl)thiolane-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(But-2-en-1-yl)thiolane-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(But-3-en-1-yl)thiolane-2-carbaldehyde
  • Thiophene derivatives
  • Indole-3-carbaldehyde derivatives

Uniqueness

2-(But-2-en-1-yl)thiolane-2-carbaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its thiolane ring and aldehyde group make it a versatile compound for various synthetic and research purposes.

Properties

Molecular Formula

C9H14OS

Molecular Weight

170.27 g/mol

IUPAC Name

2-[(E)-but-2-enyl]thiolane-2-carbaldehyde

InChI

InChI=1S/C9H14OS/c1-2-3-5-9(8-10)6-4-7-11-9/h2-3,8H,4-7H2,1H3/b3-2+

InChI Key

NORZZKJAKMOGED-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CC1(CCCS1)C=O

Canonical SMILES

CC=CCC1(CCCS1)C=O

Origin of Product

United States

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